molecular formula C14H11FN2O5S B13343869 4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride CAS No. 19188-69-3

4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride

Cat. No.: B13343869
CAS No.: 19188-69-3
M. Wt: 338.31 g/mol
InChI Key: OXXPPRSUWMHQMW-UHFFFAOYSA-N
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Description

4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride is a specialized chemical reagent designed for research applications, particularly in chemical biology and fragment-based drug discovery. This compound belongs to the class of sulfonyl fluorides, which are celebrated in modern chemistry for their unique reactivity and utility as "SuFEx" (Sulfur Fluoride Exchange) click chemistry hubs . The core research value of this reagent lies in its electrophilic sulfonyl fluoride warhead, which enables it to covalently bind to nucleophilic amino acid residues in protein targets, such as tyrosine, serine, lysine, threonine, and histidine . This mechanism allows researchers to irreversibly label and modulate proteins, facilitating target identification, binding site profiling, and the development of covalent inhibitors. The incorporated (4-nitrophenyl)acetyl group may serve as a fragment that confers non-covalent binding affinity for a specific target, thereby promoting targeted and selective covalent modification. Its primary applications include use as a key building block in the synthesis of SuFBits (Sulfonyl Fluoride Bits) for screening against tractable protein targets . In such platforms, this reagent can help identify weak fragment binders by covalently tagging the target protein upon binding, with detection readily achieved through mass spectrometry. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

19188-69-3

Molecular Formula

C14H11FN2O5S

Molecular Weight

338.31 g/mol

IUPAC Name

4-[[2-(4-nitrophenyl)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H11FN2O5S/c15-23(21,22)13-7-3-11(4-8-13)16-14(18)9-10-1-5-12(6-2-10)17(19)20/h1-8H,9H2,(H,16,18)

InChI Key

OXXPPRSUWMHQMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of 4-nitroaniline with acetic anhydride to form 4-nitrophenylacetamide. This intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The acetamido group can undergo oxidation to form corresponding acids or other derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of sulfonamides, sulfonate esters, and sulfonyl thiols.

    Reduction: Formation of 4-(2-(4-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride.

    Oxidation: Formation of corresponding acids or other oxidized derivatives.

Scientific Research Applications

4-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride involves the inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inhibiting the enzyme’s activity. This mechanism is similar to other sulfonyl fluoride-based inhibitors, which target the hydroxyl group of the serine residue, leading to the formation of a stable, inactive enzyme-inhibitor complex .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally analogous, differing in substituents and functional groups:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride (Target) C₁₅H₁₂FN₃O₅S 365.34 Nitrophenylacetyl, sulfonyl fluoride
4-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]benzenesulfonyl fluoride (21322-88-3) C₁₅H₁₄FN₃O₅S 367.40 Methylnitrophenylcarbamoyl, sulfonyl fluoride
4-[2-(4-aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride (21316-00-7) C₁₄H₁₅FN₂O₄S₂ 366.41 Aminophenethylsulfamoyl, sulfonyl fluoride
Sulfacetamide sodium (127-56-0) C₈H₉N₂NaO₃S 236.22 Acetylaminophenylsulfonamide, sodium salt

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s nitro group increases electrophilicity at the sulfonyl fluoride compared to the amino group in Sulfacetamide sodium, which is electron-donating. This difference enhances the target’s reactivity in covalent enzyme inhibition .
  • Substituent Effects on Solubility: Sulfacetamide sodium’s sodium salt improves aqueous solubility, making it pharmaceutically viable, whereas the nitro group in the target compound reduces solubility but enhances membrane permeability in biological assays .

Spectral and Physicochemical Properties

  • Absorbance Characteristics: The nitro group in the target compound likely contributes to UV-Vis absorbance in the 400–500 nm range, analogous to 4-nitrophenylacetyl-CoA (λₘₐₓ = 497 nm) . This contrasts with Sulfacetamide sodium, which lacks strong visible-region absorbance due to its amino substituent.
  • pKa and Stability: The nitro group lowers the pKa of adjacent functional groups. For example, 4-nitrophenylacetyl-CoA exhibits a pKa ~13–15 for its deprotonated form , whereas Sulfacetamide’s acetylated amine has a near-neutral pKa, influencing ionization under physiological conditions.

Biological Activity

4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride is a synthetic organic compound notable for its significant biological activity, particularly as an inhibitor of serine proteases. This compound features a sulfonyl fluoride group, which is known for its reactivity in biochemical processes, making it a valuable tool in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of 4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride is C11_{11}H10_{10}N2_{2}O4_{4}S, with a molecular weight of approximately 298.27 g/mol. Its structure includes:

  • A sulfonyl fluoride group : This moiety is crucial for the compound's reactivity and biological activity.
  • A nitrophenyl group : This component contributes to the compound's interaction with biological targets.

The primary mechanism through which 4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride exerts its biological effects is through the covalent inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of these enzymes, effectively blocking their function. This inhibition is similar to that observed with other sulfonyl fluoride-based inhibitors, positioning this compound as a potential therapeutic agent.

Biological Activity

Research has demonstrated that 4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride exhibits several biological activities:

  • Inhibition of Serine Proteases : The compound acts as a potent inhibitor, making it useful in studying enzyme mechanisms and potential therapeutic applications.
  • Reactivity with Nucleophiles : It interacts effectively with various nucleophiles, including amino acids and peptides, allowing for specific labeling within proteins. This property is essential for understanding its mechanism of action and optimizing its use in biochemical research.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Enzyme Inhibition Studies : A study focused on the inhibition of specific serine proteases demonstrated that 4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride significantly reduced enzyme activity in vitro. The IC50 values indicated strong inhibitory potency, suggesting its potential for therapeutic applications in conditions where serine proteases are implicated.
  • Labeling Experiments : In experiments designed to label specific residues within proteins, the compound showed high specificity and efficiency. This capability was crucial for mapping protein interactions and understanding enzyme dynamics.
  • Comparative Analysis : A comparative analysis with structurally similar compounds revealed that while many shared functional groups, 4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride exhibited unique reactivity profiles due to its sulfonyl fluoride group.

Data Tables

Compound NameFunctional GroupUnique Features
4-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl chlorideSulfonyl chlorideLess reactive than sulfonyl fluoride; used in similar applications but with different reactivity profiles.
4-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonamideSulfonamideExhibits different biological activity compared to sulfonyl fluoride derivatives; less potent as an enzyme inhibitor.
4-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonic acidSulfonic acidWater-soluble; used in different contexts due to its acid-base properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical protocol involves reacting 4-aminobenzenesulfonyl fluoride with 4-nitrophenylacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Yield optimization requires precise control of stoichiometry, temperature (often 0–25°C), and solvent polarity (e.g., dichloromethane or DMF). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology : Use a combination of 1H/13C NMR to verify aromatic protons and sulfonyl fluoride groups, FT-IR for characteristic S=O (1360–1180 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches, and mass spectrometry (ESI-MS or HRMS) for molecular ion validation . Purity is assessed via HPLC (>95% purity threshold) with UV detection at λ = 254 nm .

Q. What are the primary applications of this compound in chemical biology?

  • Methodology : The sulfonyl fluoride group acts as an electrophile, enabling covalent inhibition of serine hydrolases and proteases. Researchers use it as a probe to study enzyme active sites by forming stable sulfonate esters with catalytic serine residues. Activity-based protein profiling (ABPP) is a common technique for target identification .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced enzyme inhibitory activity?

  • Methodology : Employ quantum mechanical calculations (e.g., DFT) to model the compound’s reactivity and docking simulations (AutoDock, Schrödinger) to predict binding affinities with target enzymes. Reaction path search algorithms (e.g., via ICReDD’s workflow) optimize transition states and identify energetically favorable modifications .

Q. What experimental strategies resolve contradictions in reported kinetic data for its enzyme inhibition?

  • Methodology :

  • Controlled assays : Standardize buffer conditions (pH, ionic strength) and enzyme concentrations to minimize variability .
  • Competitive ABPP : Compare inhibition kinetics in complex proteomes versus purified enzymes to account for off-target effects .
  • Data reconciliation : Use statistical tools (e.g., ANOVA) to identify outliers and validate results across multiple replicates .

Q. How can researchers mitigate hydrolysis of the sulfonyl fluoride group during biological assays?

  • Methodology :

  • Buffer optimization : Use low-water-content solvents (e.g., DMSO stocks diluted in anhydrous assay buffers).
  • Temperature control : Conduct experiments at 4°C to slow hydrolysis .
  • Stability studies : Pre-screen compound stability via LC-MS under assay conditions to adjust incubation times .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres (N2/Ar) to preserve sulfonyl fluoride reactivity .
  • Data Analysis : Apply multivariate regression to correlate structural modifications (e.g., nitro group position) with inhibitory potency .
  • Safety : Adhere to institutional chemical hygiene plans for handling reactive fluorides (e.g., PPE, fume hood use) .

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